molecular formula C12H15ClO2 B1420732 2-(2,3-Dimethylphenoxy)-2-methylpropanoyl chloride CAS No. 1160257-82-8

2-(2,3-Dimethylphenoxy)-2-methylpropanoyl chloride

Cat. No. B1420732
M. Wt: 226.7 g/mol
InChI Key: SWIZSCQQZUXXIC-UHFFFAOYSA-N
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Description

2-(2,3-Dimethylphenoxy)-2-methylpropanoyl chloride is a chemical compound with the molecular formula C₁₁H₁₃ClO₂ and a molecular weight of 212.68 g/mol . It belongs to the class of acyl chlorides and contains both an aromatic phenoxy group and an aliphatic acyl group.

Scientific Research Applications

GLC Analysis in Urine

A study by Szinai et al. (1973) developed a sensitive and accurate Gas-Liquid Chromatography (GLC) method for analyzing a new anticonvulsant drug, 1-(2,6-dimethylphenoxy)-2-aminopropane, using an isomer of the target compound as an internal standard. This research demonstrated the compound's application in analytical chemistry, particularly in drug detection and quantification in biological samples like urine (Szinai et al., 1973).

Structural and Conformational Analysis

Nitek et al. (2020) reported on the crystal structures of various 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives. They explored the conformations of these compounds in different environments, providing insights into the molecular structures and behaviors of related substances (Nitek et al., 2020).

Synthesis of Precursors for Pyrolytic Fragmentation

Brown et al. (1988) focused on synthesizing precursors suitable for pyrolytic fragmentation to Pentatetraenone. Their research involved reactions of various compounds, including 2-phenylselenopropanoyl chloride, demonstrating the compound's utility in complex chemical synthesis processes (Brown et al., 1988).

Catalytic Activity in Organic Chemistry

A study by Vidal‐Ferran et al. (1998) investigated the high catalytic activity of chiral amino alcohol ligands anchored to polystyrene resins. They explored the use of various compounds, including those with dimethylphenoxy groups, in enantioselective addition reactions, highlighting the compound's role in advancing stereoselective catalysis (Vidal‐Ferran et al., 1998).

Synthesis and Characterization in Polymer Chemistry

Son (2015) focused on synthesizing and characterizing O-Methyl Acryloyl-Oxygen Ethyl Dimethyl Epoxypropyl Ammonium Chloride, an active intermediate in polymer chemistry. This study contributes to the understanding of the synthetic processes and structural characterization of complex organic compounds (Son, 2015).

properties

IUPAC Name

2-(2,3-dimethylphenoxy)-2-methylpropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2/c1-8-6-5-7-10(9(8)2)15-12(3,4)11(13)14/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWIZSCQQZUXXIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC(C)(C)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dimethylphenoxy)-2-methylpropanoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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